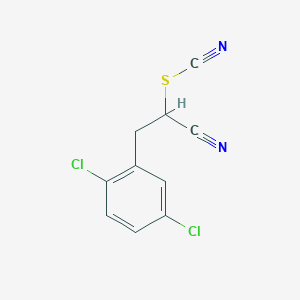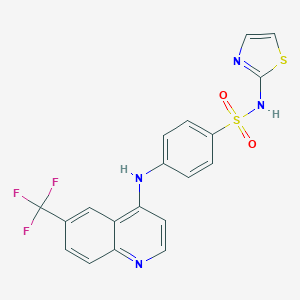
3',4',7-Trimethoxyflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3',4',7-Trimethoxyflavanone is a natural product found in Acacia fasciculifera with data available.
Scientific Research Applications
Cytotoxicity Studies
Research has identified 3',4',7-Trimethoxyflavanone (TMF) as a compound exhibiting cytotoxic properties. For instance, a study conducted on the leaves of Muntingia calabura identified TMF as one of the compounds demonstrating cytotoxicity against certain cell lines in vitro, indicating potential applications in cancer research and treatment (Chen, Lee, Duh, & Chen, 2005).
Photoreactivity Investigations
TMF has also been the subject of studies investigating its behavior under specific conditions, such as its relative inertness to photolysis in certain solvents. This research contributes to the understanding of the compound's stability and reactivity, which is essential in various scientific applications (Nakashima, Okamoto, & Matsuura, 1976).
Synthesis and Transformation
The compound has been utilized in synthetic studies for the preparation of flavone derivatives. Such research is significant in the field of organic chemistry, where the synthesis and transformation of compounds like TMF lead to the development of new materials and drugs (Matsuura, Iinuma, Ishikawa, & Kagei, 1978).
Flavanone Derivatives and Their Biological Activities
Further studies have explored the creation of flavanone derivatives from TMF and examined their biological activities. This research aids in the understanding of the biological functions and potential therapeutic applications of these derivatives (Clark‐Lewis, Dainis, Mcgarry, & Baig, 1972).
Antimycobacterial and Cytotoxic Properties
TMF has been identified in studies examining its antimycobacterial activity and cytotoxicity. Such properties are crucial for developing new treatments for infectious diseases and cancer (Suksamrarn et al., 2004).
Antiproliferative Effects
Investigations into the antiproliferative effects of methoxylated flavonoids, including TMF, have shown promising results against various human tumor cell lines. This research is vital for the development of new anticancer therapies (Seito et al., 2011).
properties
Product Name |
3',4',7-Trimethoxyflavanone |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-9,16H,10H2,1-3H3 |
InChI Key |
JLAAOYUKINRANY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)
![3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B349568.png)
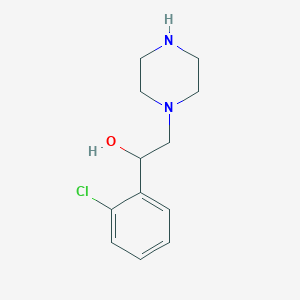
![2-[4-Ethoxy-3-(4-morpholinylsulfonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B349589.png)
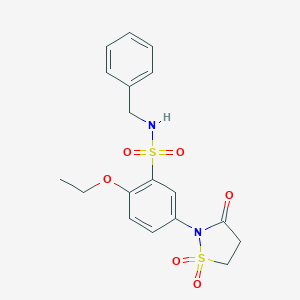
![5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-ethoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B349591.png)
![1-(4-Butoxyphenyl)-7-methyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349598.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B349601.png)
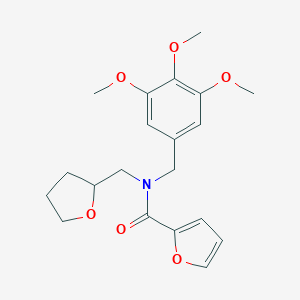
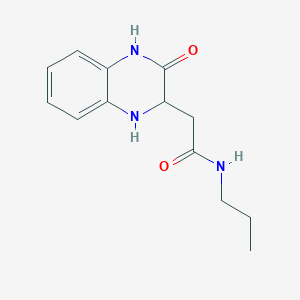
![{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B349615.png)
